
4-Chloro-2-(2,4-dichlorophenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used for its broad-spectrum antimicrobial properties, making it a common ingredient in various personal care products such as soaps, toothpastes, and deodorants . Triclosan was first developed in the 1960s and has since been incorporated into numerous consumer products due to its effectiveness in reducing bacterial contamination .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of 2,4-dichlorophenol with 4-chlorophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2,4-dichlorophenol attacks the chlorinated aromatic ring of 4-chlorophenol . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of triclosan involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography . The final product is obtained as a white crystalline solid with a melting point of 55-60°C[4][4].
化学反応の分析
Types of Reactions
4-Chloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can lead to the formation of less chlorinated phenols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are frequently used.
Major Products
Oxidation: Chlorinated dioxins and other chlorinated by-products.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
4-Chloro-2-(2,4-dichlorophenoxy)phenol has a wide range of applications in scientific research:
作用機序
The antimicrobial action of 4-Chloro-2-(2,4-dichlorophenoxy)phenol is primarily due to its ability to inhibit the enoyl-acyl carrier protein (ACP) reductase enzyme, which is essential for fatty acid synthesis in bacteria . By blocking this enzyme, triclosan disrupts the bacterial cell membrane, leading to cell death. Additionally, triclosan can induce cytochrome P450 enzymes, which are involved in its metabolism .
類似化合物との比較
Similar Compounds
Triclocarban: Another antimicrobial agent with a similar mechanism of action but different chemical structure.
Chlorhexidine: A more potent antimicrobial agent used in medical settings.
Hexachlorophene: An older antimicrobial agent with higher toxicity.
Uniqueness
4-Chloro-2-(2,4-dichlorophenoxy)phenol is unique due to its broad-spectrum antimicrobial activity and its widespread use in consumer products. Unlike some other antimicrobial agents, it is effective at low concentrations and has a relatively low toxicity profile .
特性
CAS番号 |
29098-85-9 |
|---|---|
分子式 |
C12H7Cl3O2 |
分子量 |
289.5 g/mol |
IUPAC名 |
4-chloro-2-(2,4-dichlorophenoxy)phenol |
InChI |
InChI=1S/C12H7Cl3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |
InChIキー |
SOLHLLBMOQIIJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C=C(C=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


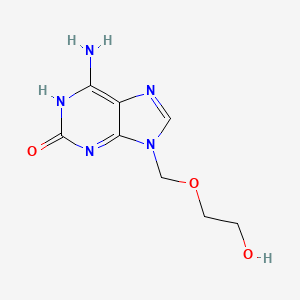
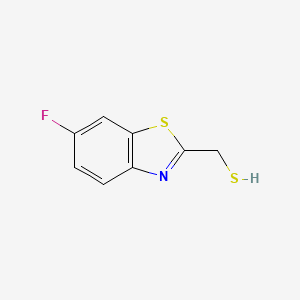
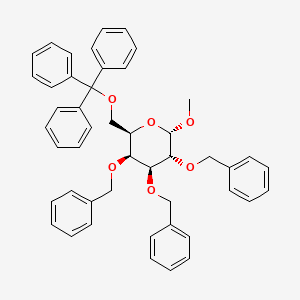
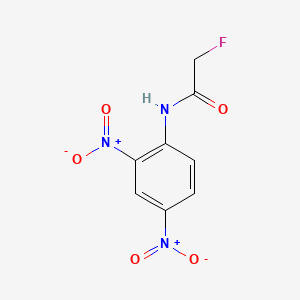
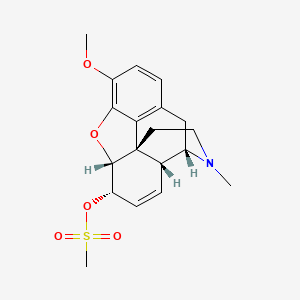
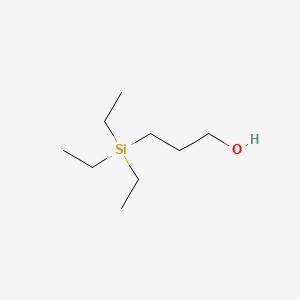
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)

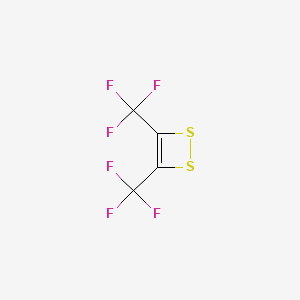
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)

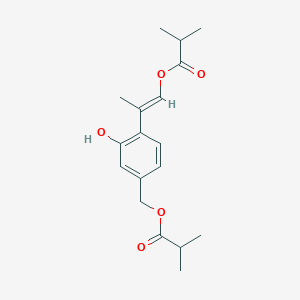
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
